2-Fluoro-5-methylbenzyl alcohol
Overview
Description
2-Fluoro-5-methylbenzyl alcohol is an organic compound with the molecular formula C8H9FO . It has a molecular weight of 140.16 . The IUPAC name for this compound is (2-fluoro-5-methylphenyl)methanol .
Molecular Structure Analysis
The molecule contains a total of 27 bonds, including 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Physical And Chemical Properties Analysis
2-Fluoro-5-methylbenzyl alcohol is a solid at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
1. Application in Cancer Research
2-Fluoro-5-methylbenzyl alcohol has been implicated in cancer research, particularly in the development of prodrugs for the treatment of hepatocellular carcinoma. A study by Peng et al. (2016) explored novel O-(substituted benzyl) phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine, finding that these compounds have good inhibitory effects on tumor growth in a mouse xenograft model (Peng et al., 2016).
2. Development of Synthetic Pathways
In the field of synthetic chemistry, 2-Fluoro-5-methylbenzyl alcohol plays a crucial role. Wittmann et al. (2006) detailed a novel synthetic pathway leading to 4-fluoropyridines, where 2-Fluoroallylic alcohols were a key intermediate. This process is significant for the synthesis of compounds with potential pharmacological applications (Wittmann et al., 2006).
3. Role in Heterocyclic Chemistry
Bunce et al. (2008) utilized 2-fluoro-5-nitrobenzyl bromide, a compound closely related to 2-Fluoro-5-methylbenzyl alcohol, in the formation of highly functionalized 4H-1-benzopyrans. This discovery has implications in the synthesis of new heterocyclic compounds, which are often important in pharmaceuticals (Bunce et al., 2008).
4. Aer
obic Alcohol Oxidation2-Fluoro-5-methylbenzyl alcohol has also been studied in the context of aerobic alcohol oxidation. Shibuya et al. (2011) reported the use of 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) in an organocatalytic system for the aerobic oxidation of alcohols, indicating potential applications in green chemistry and sustainable industrial processes (Shibuya et al., 2011).
5. Photostability in Fluorescence Applications
In fluorescence applications requiring high photostability, derivatives of cyanine fluorophores have been enhanced with substances such as 4-nitrobenzyl alcohol. Altman et al. (2011) demonstrated that conjugation with these compounds significantly improved the photostability of fluorophores without altering their spectral characteristics, which is critical in various fluorescence-based applications (Altman et al., 2011).
6. Catalytic Oxidation Properties
2-Fluoro-5-methylbenzyl alcohol-related compounds have been used in catalytic oxidation studies. Yang (2014) synthesized new Schiff base ligands and their oxidovanadium complexes, which exhibited selective heterogeneous catalytic properties. This research provides insights into the development of catalysts for various industrial chemical processes (Yang, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye and respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and using it in a well-ventilated area .
properties
IUPAC Name |
(2-fluoro-5-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNSKKLMCXORGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496843 | |
Record name | (2-Fluoro-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylbenzyl alcohol | |
CAS RN |
64977-30-6 | |
Record name | (2-Fluoro-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-5-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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